Cas no 904504-42-3 (8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid)

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is a polycyclic heteroaromatic compound featuring a fused ring system with a carboxylic acid functional group. Its rigid, planar structure and extended π-conjugation make it a valuable intermediate in organic synthesis, particularly for applications requiring high thermal and photochemical stability. The presence of both electron-rich and electron-deficient regions within the molecule enhances its utility in materials science, including the development of organic semiconductors and fluorescent dyes. The carboxylic acid moiety allows for further functionalization, enabling covalent attachment to surfaces or incorporation into larger molecular architectures. This compound’s unique structural features contribute to its potential in advanced research applications.
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid structure
904504-42-3 structure
商品名:8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
CAS番号:904504-42-3
MF:C19H10N2O3
メガワット:314.29430437088
CID:6267678
PubChem ID:8016406

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylic acid
    • 904504-42-3
    • SCHEMBL20147152
    • 9-OXO-9H-ISOQUINO[2,3,4-LM]BETA-CARBOLINE-2-CARBOXYLIC ACID
    • AKOS027472967
    • MFCD08283709
    • 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
    • EiM08-38848
    • インチ: 1S/C19H10N2O3/c22-18-12-7-2-1-6-11(12)16-17-13(9-14(20-16)19(23)24)10-5-3-4-8-15(10)21(17)18/h1-9H,(H,23,24)
    • InChIKey: SDWXJAVDWZJDNZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2C2C3=C(C=C(C(=O)O)N=2)C2C=CC=CC=2N31

計算された属性

  • せいみつぶんしりょう: 314.06914219g/mol
  • どういたいしつりょう: 314.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 1
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 72.2Ų

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
11185460-250MG
19-oxo-1,11-diazapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaene-10-carboxylic acid
904504-42-3 95%
250MG
$375 2023-06-25
A2B Chem LLC
BA38018-250mg
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
904504-42-3 95%
250mg
$617.00 2024-05-20
A2B Chem LLC
BA38018-500mg
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
904504-42-3 95%
500mg
$756.00 2024-05-20
A2B Chem LLC
BA38018-100mg
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
904504-42-3 95%
100mg
$478.00 2024-05-20
OTAVAchemicals
11185460-1G
19-oxo-1,11-diazapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaene-10-carboxylic acid
904504-42-3 95%
1G
$625 2023-06-25
OTAVAchemicals
11185460-100MG
19-oxo-1,11-diazapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaene-10-carboxylic acid
904504-42-3 95%
100MG
$250 2023-06-25
OTAVAchemicals
11185460-500MG
19-oxo-1,11-diazapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaene-10-carboxylic acid
904504-42-3 95%
500MG
$500 2023-06-25

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid 関連文献

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acidに関する追加情報

Introduction to 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid (CAS No. 904504-42-3)

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid, identified by the chemical identifier CAS No. 904504-42-3, represents a structurally intricate heterocyclic compound that has garnered significant attention in the realm of medicinal chemistry and pharmacological research. This compound belongs to the benzo[c]indolo[3,2,1-ij][1,5]naphthyridine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications.

The molecular framework of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is characterized by its fused ring system, which includes benzene, indole, and naphthyridine moieties. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it a promising candidate for further exploration in drug discovery. The presence of an oxo group at the 8-position and a carboxylic acid moiety at the 2-position further enhances its chemical reactivity and functionalization potential.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential anticancer, antiviral, and anti-inflammatory properties. The benzo[c]indolo[3,2,1-ij][1,5]naphthyridine scaffold has emerged as a particularly interesting structure due to its ability to interact with various biological targets. For instance, studies have demonstrated that derivatives of this scaffold can inhibit kinases and other enzymes involved in cancer cell proliferation and survival.

One of the most compelling aspects of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is its potential as a lead compound for the development of targeted therapies. Researchers have hypothesized that its unique structural features could enable it to bind to specific protein targets with high affinity and selectivity. This is particularly relevant in the context of precision medicine, where therapies are tailored to the genetic and molecular profile of individual patients.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid identification of promising candidates like 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid. These techniques allow scientists to predict the binding modes of the compound with various biological targets with remarkable accuracy. This has accelerated the process of drug discovery by enabling researchers to prioritize compounds that are most likely to exhibit desirable pharmacological properties.

The synthesis of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The complexity of its fused ring system requires sophisticated synthetic strategies to construct the molecule in high yield and purity. However, recent innovations in synthetic methodologies have made it increasingly feasible to access such complex structures. These advancements have opened up new avenues for exploring the therapeutic potential of this class of compounds.

From a pharmacological perspective, 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid holds promise as a multitargeted therapeutic agent. Its ability to interact with multiple biological pathways could make it effective against a range of diseases。 For example, preliminary studies suggest that it may exhibit inhibitory activity against certain kinases that are overexpressed in cancer cells. Additionally, its structural features could allow it to modulate other signaling pathways involved in inflammation and immune responses.

The development of novel pharmaceutical agents is often hampered by issues related to bioavailability, toxicity, and drug-drug interactions。 However, 8-Oxo-8H-benzo[c]indolo[3,2,1-i j][1,5]naphthyridine - 2 - carboxylic acid has shown some encouraging preliminary results in this regard。 Its molecular structure suggests that it may be capable of crossing biological membranes, which is essential for many therapeutic agents。 Furthermore, its lack of resemblance to known toxic compounds reduces concerns about off-target effects。

As research on 8-Oxo - 8 H - benzo [ c ] indolo [ 3 , 2 , 1 - i j ] [ 1 , 5 ] naph thy rid ine - 2 - car box y l ic ac id progresses, it is likely that new applications will be discovered。 The compound's versatility as a lead structure makes it suitable for further derivatization, allowing researchers to fine-tune its pharmacological properties for specific therapeutic needs。 This adaptability is crucial in drug development, where compounds are often modified iteratively to achieve optimal efficacy and safety profiles。

In conclusion, 8-Oxo - 8 H - benzo [ c ] indolo [ 3 , 2 , 1 - i j ] [ 1 , 5 ] naph thy rid ine - 2 - car box y l ic ac id ( CAS No . 904504 - 42 - 3 ) represents a fascinating example of how structurally complex molecules can serve as valuable tools in medicinal chemistry。 Its unique scaffold and functional groups make it a promising candidate for further exploration in drug discovery。 As research continues to uncover new biological targets and synthetic strategies, compounds like this one are poised to play an increasingly important role in the development of novel therapeutics。

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